5-(Thiophen-3-yl)-1H-indazole
Overview
Description
5-(Thiophen-3-yl)-1H-indazole , also known as 5-(3-thienyl)-1H-indazole , is a heterocyclic compound with the following properties:
- CAS Number : 885272-41-3
- Molecular Formula : C₁₁H₈N₂S
- Molecular Weight : 200.26 g/mol
- Physical Form : Brown solid
- Purity : 96%
- IUPAC Name : 5-(3-thienyl)-1H-indazole
- InChI Code : 1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H, (H,12,13)
- InChI Key : QXHLOLJGIKCFFR-UHFFFAOYSA-N
Synthesis Analysis
Several synthetic methods can yield thiophene derivatives, including those involving condensation reactions:
- Gewald Reaction : A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
- Paal–Knorr Reaction : Involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.
- Metal-Free Dehydration and Sulfur Cyclization : Alkynols react with elemental sulfur (S₈) or EtOCS₂K to form substituted thiophenes.
- Transition-Metal-Free Synthesis : Bromoenynes undergo sulfuration/cyclization using EtOCS₂K as a thiol surrogate and tetrabutylphosphonium bromide and H₂O as a mixed solvent.
Molecular Structure Analysis
The molecular structure of 5-(Thiophen-3-yl)-1H-indazole consists of a fused indazole ring with a thiophene substituent at the 3-position. The thiophene ring contributes to its unique properties and potential biological activity.
Chemical Reactions Analysis
- Nucleophilic Substitution : Thiophene derivatives can undergo nucleophilic substitution reactions.
- Electrophilic Substitution : Electrophiles can replace hydrogen atoms in the thiophene ring.
- Radical Reactions : Thiophenes can participate in radical reactions, leading to functionalized derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Biological Compounds: Derivatives of 1,2,4-triazole, similar to 5-(thiophen-3-yl)-1H-indazole, have been synthesized and analyzed using modern physical-chemical methods. These compounds are potentially useful for creating new drugs that could compete with foreign ones (Safonov et al., 2017).
- Synthesis of Anticancer Compounds: N-substituted 3-amino-1H-indazoles, which include derivatives similar to 5-(thiophen-3-yl)-1H-indazole, have shown inhibitory activity against cancer cell growth (Kornicka et al., 2017).
Biological and Medicinal Applications
- Antibacterial and Antifungal Applications: Certain thiophene-containing compounds demonstrate notable antibacterial and antifungal activity, highlighting their potential in medical applications (Mabkhot et al., 2017).
- Pharmacological Screening: Some derivatives of 5-(thiophen-3-yl)-1H-indazole have shown high activity in primary pharmacological screenings, predicting their efficacy in medical applications (Khilkovets, 2021).
Potential in Cancer Research
- Anticancer Properties: A study focused on derivatives of 5-(thiophen-3-yl)-1H-indazole revealed their potential as scaffolds for novel anticancer agents (郭瓊文, 2006).
Other Applications
- Inhibitors for Diabetes Treatment: Some derivatives have been explored as inhibitors for treating diabetes, demonstrating potential in lowering glucose and insulin levels in diabetic models (Koike et al., 2019).
- Antimicrobial Evaluation: Various derivatives have shown good antimicrobial activity against specific bacterial strains and yeast fungi, underscoring their potential in antimicrobial therapies (Ünver et al., 2008).
Safety And Hazards
- Thiophene derivatives may pose hazards during synthesis due to their reactivity.
- Always handle with appropriate safety precautions, including protective equipment and proper ventilation.
Future Directions
- Investigate the biological activity of 5-(Thiophen-3-yl)-1H-indazole.
- Explore its potential applications in materials science and organic electronics.
Please note that this analysis is based on available literature and further research may reveal additional insights. For detailed references, consult relevant peer-reviewed papers and technical documents12.
properties
IUPAC Name |
5-thiophen-3-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLOLJGIKCFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSC=C3)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598290 | |
Record name | 5-(Thiophen-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-3-yl)-1H-indazole | |
CAS RN |
885272-41-3 | |
Record name | 5-(Thiophen-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885272-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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